(S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide
CAS No.: 1217713-22-8
Cat. No.: VC8220003
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217713-22-8 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C10H16N2O2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | HFPQKDXEWFLZOA-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=CC=CO1)N |
| SMILES | CC(C)C(C(=O)NCC1=CC=CO1)N |
| Canonical SMILES | CC(C)C(C(=O)NCC1=CC=CO1)N |
Introduction
Structural Analysis of (S)-2-Amino-N-furan-2-ylmethyl-3-methyl-butyramide
Molecular Architecture and Stereochemistry
The compound’s IUPAC name, (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide, reflects its three key structural elements:
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Amino group: Positioned at the C2 position of the butanamide backbone, contributing to hydrogen-bonding capabilities.
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Furan-2-ylmethyl moiety: A heterocyclic aromatic group attached via an amide bond, enhancing lipophilicity and π-π stacking potential.
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3-Methylbutanamide chain: A branched alkyl group influencing steric effects and metabolic stability.
The S-configuration at C2 is critical for chiral recognition in biological systems. X-ray crystallography or NMR studies would confirm the spatial arrangement, though such data remain unpublished.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 196.25 g/mol | |
| IUPAC Name | (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide | |
| Stereochemistry | S-enantiomer at C2 |
Synthetic Methodologies
Enzymatic Acylation Strategies
Recent advances in biocatalysis have enabled the chemoselective synthesis of structurally related furfurylamine derivatives. For example, immobilized Candida antarctica lipase B (CALB) catalyzes the acylation of 5-hydroxymethylfurfurylamine (HMFA) with ethyl acetate, achieving >90% yield under optimized conditions (30°C, 3 equivalents of acyl donor) . This method avoids traditional protection/deprotection steps, offering a sustainable route to N-acylated products .
Traditional Chemical Synthesis
A multistep approach is typically employed:
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Furan ring formation: Via acid-catalyzed cyclization of pentose derivatives.
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Amide bond formation: Coupling furan-2-ylmethylamine with 3-methyl-2-aminobutyric acid using carbodiimide reagents.
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Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the S-enantiomer.
Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and enantiomeric excess.
Biological Activity and Mechanistic Hypotheses
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | Activity (IC) | Source |
|---|---|---|---|
| CINPA1 | CAR | 687 nM | |
| N-(Furan-2-ylmethyl)acetamide | Bacterial enzymes | Not quantified |
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated: 1.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at pH 7.4), necessitating prodrug strategies for oral delivery.
Spectroscopic Characterization
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IR: Peaks at 1650 cm (amide C=O stretch) and 3350 cm (N-H stretch).
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NMR: δ 6.3 (furan protons), δ 1.1 (3-methyl group).
Applications in Medicinal Chemistry
Drug Discovery
The furan ring’s bioisosteric equivalence to phenyl groups makes it a versatile scaffold in:
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Antimicrobial agents: Targeting bacterial cell wall synthesis .
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CNS therapeutics: Modulating neurotransmitter receptors.
Sustainable Chemistry
CALB-mediated synthesis aligns with green chemistry principles, reducing waste and energy consumption .
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| (S)-N-(Furan-2-yl)methyl-N-cyclopropylamine | Cyclopropyl substitution at amine | Neuroactive properties |
| 1-(Cyclopropyl)-4-(furan-2-yl)methylamine | Simplified backbone | Unreported |
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